1H NMR and 13C NMR spectral data for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
1H NMR and 13C NMR spectral data for 7-bromo-5-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural elucidation of organic molecules. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectral data for the novel heterocyclic compound, 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one. As experimental data for this specific molecule is not publicly available, this document presents a detailed, predicted spectral analysis grounded in established NMR principles and data from structurally analogous compounds. This whitepaper is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and related benzoxazinone scaffolds.
Introduction to 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one and NMR Spectroscopy
The 2H-benzo[b][1][2]oxazin-3(4H)-one core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including use as anti-inflammatory and anticonvulsant agents.[3][4] The specific compound of interest, 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, incorporates a bromine atom and a methyl group, substituents that are expected to modulate its physicochemical and pharmacological properties.
The precise determination of its molecular structure is the foundational step for any further investigation. NMR spectroscopy provides this insight by probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C. The chemical environment of each nucleus dictates its resonance frequency (chemical shift), while interactions between neighboring nuclei (spin-spin coupling) provide information about the connectivity of the molecular framework.[5]
This guide will first present the predicted ¹H and ¹³C NMR data for the title compound, followed by a detailed interpretation of the spectra. We will then outline a standardized experimental protocol for data acquisition, ensuring reproducibility and scientific rigor.
Molecular Structure and Atom Numbering
For clarity in spectral assignment, the following numbering scheme will be used throughout this guide.
Caption: Molecular structure of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one with atom numbering.
Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data. These predictions are derived from established substituent effects and analysis of related structures. The choice of DMSO-d₆ as the solvent is deliberate; its polarity is suitable for this class of compounds, and it allows for the clear observation of the N-H proton, which might otherwise undergo rapid exchange in protic solvents.
Predicted ¹H NMR Data
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Spectrometer Frequency: 400 MHz
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Solvent: DMSO-d₆
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Reference: Tetramethylsilane (TMS) at δ 0.00 ppm
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| NH (H4) | ~10.8 | s (broad) | - | 1H |
| H6 | ~7.15 | d | ~2.0 | 1H |
| H8 | ~7.05 | d | ~2.0 | 1H |
| O-CH₂ (H2) | ~4.60 | s | - | 2H |
| Ar-CH₃ | ~2.30 | s | - | 3H |
Predicted ¹³C NMR Data
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Spectrometer Frequency: 100 MHz
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Solvent: DMSO-d₆
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Reference: DMSO-d₆ at δ 39.52 ppm
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (C3) | ~165.0 |
| C4a | ~142.0 |
| C8a | ~129.5 |
| C5 | ~128.0 |
| C8 | ~126.5 |
| C6 | ~118.0 |
| C7 | ~115.0 |
| O-CH₂ (C2) | ~67.0 |
| Ar-CH₃ | ~17.0 |
Spectral Interpretation and Structural Analysis
Analysis of the ¹H NMR Spectrum
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Amide Proton (H4, ~10.8 ppm): The N-H proton of the lactam ring is expected to appear as a broad singlet significantly downfield. This is due to its acidic nature and potential for hydrogen bonding with the DMSO solvent. This signal would disappear upon the addition of a few drops of D₂O, a key confirmatory experiment.
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Aromatic Protons (H6 & H8, ~7.15-7.05 ppm): The benzene ring has two remaining protons, H6 and H8. They are situated meta to each other. This positioning results in a small coupling constant (⁴JHH), typically around 2.0 Hz, leading to two distinct doublets. The electron-donating methyl group at C5 and the ether oxygen would shield these protons, while the electron-withdrawing bromine at C7 and the amide functionality would deshield them. Their precise chemical shifts are a net result of these competing effects.
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Methylene Protons (H2, ~4.60 ppm): The two protons on C2 are adjacent to an oxygen atom and the amide carbonyl group. This environment is strongly deshielding, shifting their resonance to around 4.60 ppm. As they are chemically equivalent and have no adjacent protons to couple with, they appear as a sharp singlet.
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Methyl Protons (~2.30 ppm): The methyl group attached to the aromatic ring (C5) is in a relatively shielded environment. It is expected to resonate as a singlet around 2.30 ppm.
Analysis of the ¹³C NMR Spectrum
The molecule is asymmetric, and thus, all nine carbon atoms are expected to be unique, resulting in nine distinct signals in the proton-decoupled ¹³C NMR spectrum.
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Carbonyl Carbon (C3, ~165.0 ppm): The lactam carbonyl carbon is the most deshielded carbon in the molecule, appearing far downfield, characteristic of amide carbonyls.
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Aromatic Carbons (~115.0-142.0 ppm):
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C4a and C8a: These are quaternary carbons at the ring fusion. C4a, bonded to the nitrogen, and C8a, bonded to the ether oxygen, will be significantly influenced by these heteroatoms, appearing in the downfield region of the aromatic signals.
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C5 and C7: These are the substituent-bearing carbons. C7, directly attached to the electronegative bromine, will experience a "heavy atom effect," which can be complex, but a signal around 115.0 ppm is a reasonable prediction.[6] C5, bearing the methyl group, will be found around 128.0 ppm.
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C6 and C8: These carbons are attached to protons. Their chemical shifts are influenced by the neighboring substituents.
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Methylene Carbon (C2, ~67.0 ppm): The C2 carbon is attached to the deshielding ether oxygen, placing its signal in the typical range for such carbons.
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Methyl Carbon (~17.0 ppm): The methyl carbon is the most shielded carbon, appearing furthest upfield.
Experimental Protocols
To ensure the acquisition of high-quality, reliable NMR data, the following experimental workflow is recommended. This protocol represents a self-validating system where each step ensures the integrity of the final data.
Sample Preparation
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Analyte Weighing: Accurately weigh approximately 10-15 mg of 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one for ¹H NMR and 20-30 mg for ¹³C NMR.[4]
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Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, 99.9 atom % D). The choice of DMSO-d₆ is critical for observing the exchangeable N-H proton and for its excellent solubilizing power for many organic compounds.
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Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial.
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Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-precision 5 mm NMR tube to remove any particulate matter, which can degrade spectral resolution.
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Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
| Parameter | ¹H NMR | ¹³C NMR | Rationale |
| Pulse Program | zg30 | zgpg30 (proton decoupled) | Standard 30° pulse for quantitative ¹H; Proton decoupling for ¹³C simplifies the spectrum to singlets. |
| Spectral Width | 16 ppm (-2 to 14 ppm) | 240 ppm (-20 to 220 ppm) | Encompasses all expected signals for this class of compound. |
| Acquisition Time | ~2.5 s | ~1.0 s | Balances resolution with experimental time. |
| Relaxation Delay | 2.0 s | 2.0 s | Allows for near-complete relaxation of nuclei, crucial for accurate integration in ¹H NMR. |
| Number of Scans | 16 | 1024 | Sufficient for good signal-to-noise in ¹H; More scans needed for the less sensitive ¹³C nucleus. |
| Temperature | 298 K | 298 K | Standard ambient temperature for reproducibility. |
Data Processing
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Fourier Transformation (FT): The raw Free Induction Decay (FID) signal is converted into the frequency-domain spectrum.
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Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode (positive and symmetrical).
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Baseline Correction: A polynomial function is applied to correct any rolling or distortion in the spectral baseline.
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Referencing: The spectrum is calibrated by setting the residual solvent peak of DMSO-d₆ to δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C.
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Integration and Peak Picking: For ¹H NMR, the area under each peak is integrated to determine the relative number of protons. For both spectra, the precise chemical shift of each peak is determined.
Conclusion
This technical guide provides a robust, predicted ¹H and ¹³C NMR dataset for 7-bromo-5-methyl-2H-benzo[b][1][2]oxazin-3(4H)-one, a compound of interest in medicinal chemistry. The detailed spectral analysis, grounded in fundamental NMR principles, offers a reliable reference for the structural verification of this molecule and its analogues. The included experimental protocols outline a standardized approach to data acquisition and processing, promoting scientific rigor and reproducibility. This document serves as a vital resource for researchers, enabling confident structural characterization and facilitating further exploration of the pharmacological potential of this important class of heterocyclic compounds.
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